molecular formula C7H5Cl2NO B161307 2-Chloro-1-(6-chloropyridin-3-yl)ethanone CAS No. 136592-00-2

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Cat. No.: B161307
CAS No.: 136592-00-2
M. Wt: 190.02 g/mol
InChI Key: PALWQAXUGVUEIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone typically involves the chlorination of 1-(6-chloropyridin-3-yl)ethanone. One common method includes the reaction of 1-(6-chloropyridin-3-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

1-(6-chloropyridin-3-yl)ethanone+SOCl2This compound+SO2+HCl\text{1-(6-chloropyridin-3-yl)ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(6-chloropyridin-3-yl)ethanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(6-chloropyridin-3-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(6-chloropyridin-3-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanone groups can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridin-3-yl)ethanone
  • 2-Chloro-1-(3-chloropyridin-2-yl)ethanone
  • 2-Chloro-1-(4-chloropyridin-2-yl)ethanone

Uniqueness

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is unique due to the specific positioning of the chloro and ethanone groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted chemical synthesis and pharmaceutical development .

Properties

IUPAC Name

2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALWQAXUGVUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444996
Record name 2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136592-00-2
Record name 2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-(6-chloropyridin-3-yl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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